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Compound of Interest

Compound Name: JX06

Cat. No.: B1673190 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed information and protocols for the dosage and

administration of JX06, a potent and selective covalent inhibitor of Pyruvate Dehydrogenase

Kinase (PDK), for in vivo mouse models. JX06 primarily targets PDK1, PDK2, and PDK3,

exhibiting significant anti-tumor activity.[1][2]

Overview of JX06
JX06 is a small molecule inhibitor that covalently binds to a conserved cysteine residue on

PDK1, leading to its irreversible inhibition.[1][3][4] This action blocks the phosphorylation of the

Pyruvate Dehydrogenase (PDH) complex, thereby promoting mitochondrial respiration over

aerobic glycolysis (the Warburg effect), a common metabolic phenotype in cancer cells.[1][4] In

preclinical studies, JX06 has been shown to induce apoptosis and suppress tumor growth in

cancer cells with a high dependency on glycolysis.[1][4][5]

Quantitative Data Summary
The following table summarizes the in vivo efficacy of JX06 in a xenograft mouse model.
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Parameter Details

Mouse Model BALB/c nude mice with A549 cell xenografts

JX06 Dosage 40-80 mg/kg

Administration Route Intraperitoneal (i.p.)

Dosing Frequency Daily for 21 days

Reported Efficacy

At 80 mg/kg, reduced tumor volume by 67.5%

and also reduced tumor weight compared to the

vehicle control.[1]

Tolerability Well tolerated at the administered dose.

Experimental Protocols
Preparation of JX06 Formulation for In Vivo
Administration
This protocol describes the preparation of a 1 mL JX06 solution for intraperitoneal injection.

Materials:

JX06 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Pipettes and sterile tips

Procedure:
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Prepare a stock solution of JX06 in DMSO. For example, to achieve a final concentration of

5 mg/mL in the dosing solution, create a 100 mg/mL stock in DMSO.

In a sterile microcentrifuge tube, add 50 µL of the JX06 DMSO stock solution.

Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.

Add 50 µL of Tween 80 to the mixture and mix until clear.

Add 500 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

The final solution should be used immediately for administration.

Intraperitoneal (i.p.) Administration of JX06 in Mice
This protocol outlines the procedure for administering JX06 via intraperitoneal injection to mice.

Materials:

Prepared JX06 formulation

Mouse restraint device (optional)

Sterile syringes (1 mL)

Sterile needles (25-27 gauge)

70% ethanol wipes

Animal scale

Procedure:

Weigh the mouse to determine the correct volume of JX06 solution to inject based on the

desired dosage (40-80 mg/kg).

Gently restrain the mouse, exposing its abdomen. This can be done manually or with a

restraint device.
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Wipe the lower quadrant of the abdomen with a 70% ethanol wipe.

Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be cautious to avoid

puncturing internal organs.

Aspirate slightly to ensure the needle has not entered a blood vessel.

Slowly inject the calculated volume of the JX06 solution.

Withdraw the needle and return the mouse to its cage.

Monitor the mouse for any adverse reactions following the injection.

Repeat the administration daily for the duration of the study (e.g., 21 days).

Visualizations
JX06 Signaling Pathway
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Caption: JX06 inhibits PDK1, preventing PDH inactivation and promoting mitochondrial

respiration.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for evaluating the in vivo anti-tumor efficacy of JX06 in a mouse xenograft

model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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